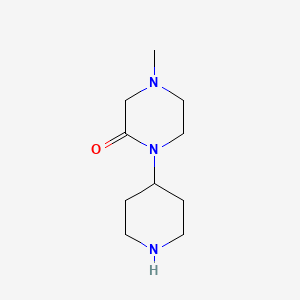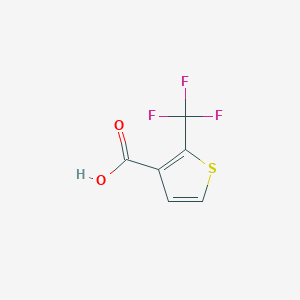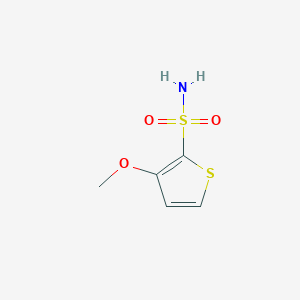![molecular formula C12H17NO3 B1429233 N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide CAS No. 865306-00-9](/img/structure/B1429233.png)
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide
Übersicht
Beschreibung
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound belongs to the group of acetamide derivatives and is known for its unique structural features, which include a hydroxypropan-2-yl group and a methoxyphenyl group attached to an acetamide moiety.
Vorbereitungsmethoden
The synthesis of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide typically involves the reaction of 4-(2-hydroxypropan-2-yl)-3-methoxyaniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and efficiency . These methods often include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Chemischer Reaktionen
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide can be compared with other acetamide derivatives, such as:
N-(4-hydroxyphenyl)acetamide: This compound lacks the methoxy and hydroxypropan-2-yl groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(3-methoxyphenyl)acetamide: This compound lacks the hydroxypropan-2-yl group, which may affect its binding affinity and selectivity towards molecular targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(14)13-9-5-6-10(12(2,3)15)11(7-9)16-4/h5-7,15H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZIWMFZIMYNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Boc-amino)methyl]tetrahydropyran-4-methanol](/img/structure/B1429152.png)
![N,N,2-Trimethyl-4-[(phenylmethyl)oxy]-1H-benzimidazole-6-carboxamide](/img/structure/B1429153.png)
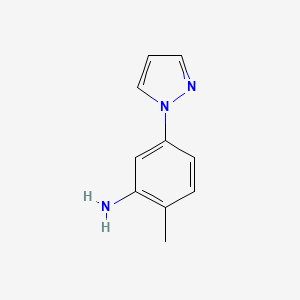
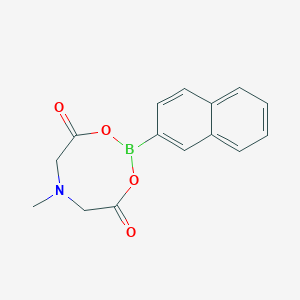
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)

![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)

